Rimtuzalcap Rimtuzalcap Rimtuzalcap is a novel modulator of small-conductance calcium-activated potassium channels that is under investigation for the treatment of essential tremor.
Brand Name: Vulcanchem
CAS No.: 2167246-24-2
VCID: VC0541444
InChI: InChI=1S/C18H24F2N6O/c1-13-4-7-26(24-13)17-22-15(21-14-2-5-18(19,20)6-3-14)12-16(23-17)25-8-10-27-11-9-25/h4,7,12,14H,2-3,5-6,8-11H2,1H3,(H,21,22,23)
SMILES: CC1=NN(C=C1)C2=NC(=CC(=N2)N3CCOCC3)NC4CCC(CC4)(F)F
Molecular Formula: C18H24F2N6O
Molecular Weight: 378.4 g/mol

Rimtuzalcap

CAS No.: 2167246-24-2

Cat. No.: VC0541444

Molecular Formula: C18H24F2N6O

Molecular Weight: 378.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Rimtuzalcap - 2167246-24-2

Specification

CAS No. 2167246-24-2
Molecular Formula C18H24F2N6O
Molecular Weight 378.4 g/mol
IUPAC Name N-(4,4-difluorocyclohexyl)-2-(3-methylpyrazol-1-yl)-6-morpholin-4-ylpyrimidin-4-amine
Standard InChI InChI=1S/C18H24F2N6O/c1-13-4-7-26(24-13)17-22-15(21-14-2-5-18(19,20)6-3-14)12-16(23-17)25-8-10-27-11-9-25/h4,7,12,14H,2-3,5-6,8-11H2,1H3,(H,21,22,23)
Standard InChI Key OVLIDRAJVMUEMC-UHFFFAOYSA-N
SMILES CC1=NN(C=C1)C2=NC(=CC(=N2)N3CCOCC3)NC4CCC(CC4)(F)F
Canonical SMILES CC1=NN(C=C1)C2=NC(=CC(=N2)N3CCOCC3)NC4CCC(CC4)(F)F
Appearance Solid powder

Introduction

Chemical Properties and Structure

Rimtuzalcap is a synthetic organic compound with specific chemical characteristics that enable its interaction with SK channels. Its detailed chemical properties are presented in Table 1.

Table 1: Chemical Properties of Rimtuzalcap

PropertyDescription
IUPAC NameN-(4,4-difluorocyclohexyl)-2-(3-methylpyrazol-1-yl)-6-morpholin-4-ylpyrimidin-4-amine
SynonymsCAD-1883, Compound 1
Molecular FormulaC₁₈H₂₄F₂N₆O
Molecular Weight378.42 g/mol
CAS Number2167246-24-2
Physical StateSolid (powder)
SolubilityDMSO: 250 mg/mL (660.64 mM)
Storage Conditions4°C, protect from light

The chemical structure of rimtuzalcap features several key functional groups including a pyrimidine core, morpholine ring, and 4,4-difluorocyclohexyl moiety, which collectively contribute to its pharmacological activity and binding affinity for SK channels .

Pharmacological Mechanism

Primary Target and Mode of Action

Rimtuzalcap functions as a positive allosteric modulator of small-conductance calcium-activated potassium channels (SK channels) . These channels play a critical role in regulating neuronal excitability in various regions of the brain, particularly in the cerebellum .

Neurophysiological Effects

The compound's principal mechanism of action involves increasing SK channel activity in Purkinje cells of the cerebellar cortex, which results in hyperpolarization and consequently, a slower firing rate . This neurophysiological effect creates a cascade of downstream changes in neural circuits:

  • Reduced firing rate of Purkinje cells by approximately 40%

  • Decreased excitatory glutamatergic input from Purkinje cells to deep cerebellar neurons in the dentate nucleus

  • Reduced excitatory input to the ventral intermediate nucleus in the thalamocortical system

  • Modified signaling to the motor cortex, resulting in improved motor function and reduced tremor

Neuronal Circuit Impact

The therapeutic effect of rimtuzalcap is achieved through its influence on the olivo-cerebellar network, which is theorized to contribute to the dysfunction of oscillatory neuronal input to the motor cortex . By modulating this network, rimtuzalcap potentially addresses the underlying neural mechanisms that result in motor tremors within the 4-12 Hz frequency band typically associated with essential tremor .

Therapeutic Applications

Primary Indications

Rimtuzalcap is being developed specifically for the treatment of movement disorders, with the primary focus on:

  • Essential Tremor (ET) - a common neurological disorder characterized by action tremors, typically of the upper limbs

  • Spinocerebellar Ataxia (SCA) - a group of hereditary ataxias that affect coordination, balance, and speech

Preclinical Evidence

Laboratory investigations have demonstrated promising effects of rimtuzalcap in relevant experimental models:

  • Sequential bath application of 1 or 3 µM rimtuzalcap resulted in a partial reversal of increased coefficient of variation of the interspike interval observed in cerebellar slices from 11-month-old spinocerebellar ataxia-2 58Q mice

  • The compound's action reduced abnormal firing patterns that are characteristic of cerebellar dysfunction in models of movement disorders

Clinical Development Status

Development Timeline and Sponsorship

Rimtuzalcap has progressed through various stages of development under changing corporate oversight:

  • Initially developed by Cadent Therapeutics

  • Acquired by Novartis in December 2020 in a deal potentially worth up to $770 million ($210 million upfront with up to $560 million in milestone payments)

  • Saniona maintains approximately 3% ownership stake in Cadent Therapeutics and is entitled to royalties on products developed from the partnership

Clinical Trial Progress

The compound has advanced through early clinical testing:

Table 2: Clinical Development Status of Rimtuzalcap

Development PhaseIndicationStatusNotes
Phase IGeneral safety/tolerabilityCompletedWell-tolerated in healthy participants
Phase IIEssential TremorActiveHighest development phase reached
Phase IISpinocerebellar AtaxiaWithdrawnSynchrony-1 trial withdrawn prior to enrollment due to pipeline reassessment

Regulatory Status

Rimtuzalcap has received orphan drug designation for spinocerebellar degeneration, which provides incentives to encourage its development for this rare condition .

Comparative Analysis with Other SK Channel Modulators

Rimtuzalcap represents an advancement in potency compared to previous SK channel activators. Research has shown that rimtuzalcap exhibits significantly improved potency when compared to earlier SK channel modulators such as CyPPA or NS309 .

A study examining novel SK2 channel activators found that certain compounds could confer neuroprotection against ferroptosis at low nanomolar concentrations, whereas CyPPA required micromolar concentrations to achieve similar effects . This suggests that newer generation SK channel modulators like rimtuzalcap may offer improved therapeutic potential through enhanced potency and selectivity.

Structure-Based Design and Development

The development of rimtuzalcap was informed by structural insights into the binding site of SK2 channels. Analysis of published co-crystal structures revealed a bipartite binding site with two distinct regions:

  • A hydrophobic cave where aliphatic hydrophobic groups interact

  • A solvent-exposed region where the compound forms a hydrogen bond with the gatekeeper Met51 residue

Rimtuzalcap's design leverages these structural insights to optimize binding interactions with the SK2 channel. Computational modeling showed that rimtuzalcap forms multiple hydrophobic interactions with the binding pocket, with the cyclohexyl part binding into the hydrophobic cage, while the adjacent NH forms the critical hydrogen bond to the gatekeeper Met51 .

Future Research Directions

Several important research directions could further advance the understanding and therapeutic potential of rimtuzalcap:

  • Long-term safety and efficacy studies in patients with essential tremor

  • Investigation of potential benefits in other neurological conditions where SK channel modulation might be therapeutic

  • Exploration of combination therapies with existing treatments for movement disorders

  • Pharmacogenomic studies to identify patient populations most likely to benefit from treatment

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator